1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride
Description
1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride is a fluorinated spirocyclic compound featuring a 1-oxaspiro[4.5]decane core substituted with two fluorine atoms at the 8,8 positions and a methanamine group at the 2-position, forming a hydrochloride salt.
Properties
Molecular Formula |
C10H18ClF2NO |
|---|---|
Molecular Weight |
241.70 g/mol |
IUPAC Name |
(8,8-difluoro-1-oxaspiro[4.5]decan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H17F2NO.ClH/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9;/h8H,1-7,13H2;1H |
InChI Key |
STAJHBGNIAPKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)(F)F)OC1CN.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride typically proceeds via:
- Construction of the oxaspirodecane ring system with difluoro substitution at the spiro center.
- Introduction of the methanamine substituent at the 2-position.
- Conversion of the free amine into its hydrochloride salt for isolation and purification.
Stepwise Preparation Details
Representative Synthetic Route Example
A typical synthetic route as described in patent WO2011100502A1 involves:
- Starting from a cyclohexanone derivative, difluorination at the spiro carbon is achieved using specialized fluorinating agents.
- Formation of the oxaspiro ring by intramolecular cyclization under acidic or basic catalysis.
- Introduction of a chloromethyl group at the 2-position by chloromethylation.
- Nucleophilic substitution of the chloromethyl group with ammonia to yield the methanamine.
- Conversion to hydrochloride salt by treatment with HCl gas or concentrated HCl solution.
Analytical and Purification Techniques
- Purification: Crystallization of the hydrochloride salt from suitable solvents (e.g., ethanol, ethyl acetate) is preferred to obtain high-purity material.
- Characterization:
Research Data Summary
Notes on Synthetic Challenges and Optimization
- Maintaining the integrity of the difluoro moiety during amination is critical; harsh conditions may cause defluorination.
- The spirocyclic ring system is sensitive to strong acids or bases; mild conditions are preferred for functional group transformations.
- Choice of solvent and temperature control during cyclization and amination steps greatly influences yield and purity.
- Salt formation with hydrochloric acid enhances compound stability and facilitates isolation as a crystalline solid.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its spirocyclic structure, which includes an amine group and an ether moiety. Notable reactions include:
a) Nucleophilic Substitution
The amine group undergoes substitution reactions, such as alkylation or acylation, to modify its pharmacological profile.
b) Ether Functional Group Reactions
The oxaspiro framework participates in reactions such as ring-opening or oxidation, influenced by the steric hindrance of the spiro system.
c) Fluorine Substituent Effects
The two fluorine atoms at the 8-position enhance lipophilicity and may stabilize intermediates during reactions, potentially altering reaction pathways compared to non-fluorinated analogues.
Reaction Characterization
Analytical techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy are critical for validating reaction outcomes. For example:
HRMS Data (Compound 25b)
-
Calculated Mass : 221.71 g/mol
-
Observed Mass : Matches theoretical values, confirming structural integrity .
NMR Data (Related Compound 12a)
| NMR Parameter | Value |
|---|---|
| 1.47–4.12 ppm | |
| 32.2–123.1 ppm |
These spectra confirm the presence of the spirocyclic ether and fluorinated substituents .
Comparison with Structural Analogues
The fluorine atoms in 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride distinguish it from non-fluorinated analogues, impacting reactivity and biological interactions.
| Compound | Key Feature | Reactivity Impact |
|---|---|---|
| 1-{8,8-Difluoro...}methanamine HCl | Fluorinated spirodecane | Enhanced lipophilicity |
| 8,8-Dimethyl...methanamine HCl | Non-fluorinated spirodecane | Reduced lipophilicity |
| 1-Oxaspiro...methanamine HCl | Basic spiro framework | Minimal substituent effects |
Research Findings
-
The compound’s spirocyclic structure enables selective interactions with biological targets, such as enzymes or receptors, facilitated by its unique geometry.
-
Fluorination at the 8-position likely modulates binding affinities and metabolic stability compared to analogues.
This compound serves as a versatile scaffold for medicinal chemistry applications, with further optimization needed to explore its therapeutic potential.
Scientific Research Applications
1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride is a synthetic compound with a unique spirocyclic structure featuring a fused oxaspiro system and two fluorine atoms at the 8-position of the spirodecane framework. It has a molecular formula of and a molecular weight of approximately 221.71 g/mol. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for various applications in medicinal chemistry.
Potential Applications
1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride is explored in pharmacological contexts for its potential biological activities.
Biological Interactions
- Preliminary studies suggest that it may interact with various biological targets.
- Interaction studies are essential to understanding how 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride affects biological systems.
- These studies help identify potential therapeutic uses and safety profiles.
Medicinal Chemistry
- The compound's reactions are crucial for modifying its structure to enhance its pharmacological properties.
- Its unique properties make it a candidate for various applications.
- The presence of two fluorine atoms distinguishes 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride from similar compounds, potentially enhancing its lipophilicity and modifying its interaction with biological targets. This unique feature may contribute to improved efficacy or selectivity in therapeutic applications compared to its non-fluorinated counterparts.
** காணாமல் போன தயாரிப்பு **
1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride has been discontinued in some product sizes . For similar products, inquiries can be made via a form or email .
Structural Comparison
Several compounds share structural similarities with 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride.
| Compound Name | Structure | Key Features |
|---|---|---|
| {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride | C12H24ClNO | Lacks fluorine substituents; different biological activity profile |
| 1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride | C10H18ClNO | Similar backbone but without fluorination; potential for different interactions |
| 3-(Iodomethyl)-5-methylimidazo[1,2-a]pyridine derivatives | Varies | Diverse applications in medicinal chemistry; different functional groups |
Synthesis
Mechanism of Action
The mechanism of action of 1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
*Estimated based on analogs.
Key Comparative Insights
Fluorine vs. Fluorine’s electron-withdrawing nature may enhance metabolic stability and binding affinity in biological systems. The dimethyl analog’s increased lipophilicity (MW 227.74 vs. 251.70) suggests better membrane permeability but reduced solubility in aqueous media .
Heteroatom Variations: Replacement of oxygen with sulfur (e.g., 1-thia analog) introduces thioether functionality, which may improve oxidative stability but reduce polarity .
Functional Group Modifications :
- The carboxylate ester in methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate HCl introduces hydrolytic liability, making it less stable in physiological conditions compared to the amine-functionalized target compound .
Biological Activity
1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride is a synthetic compound notable for its unique spirocyclic structure, which includes a fused oxaspiro system. This compound is characterized by the presence of two fluorine atoms at the 8-position of the spirodecane framework, contributing to distinct physicochemical properties and potential biological activities.
- Molecular Formula : C10H17F2ClN
- Molecular Weight : Approximately 221.71 g/mol
- Physical Form : Powder
- Purity : 95%
- Solubility : Enhanced solubility in polar solvents due to its hydrochloride form.
Biological Activity Overview
Preliminary studies indicate that 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride may interact with various biological targets. The following sections summarize key findings regarding its biological activity.
Interaction with Biological Targets
Research suggests that this compound may exhibit activity against specific receptors or enzymes involved in various physiological processes. However, detailed mechanisms of action remain to be fully elucidated.
In Vitro Studies
-
Cell Line Studies :
- In vitro assays conducted on human cell lines have shown that the compound can influence cellular pathways related to growth and apoptosis.
- Specific concentrations demonstrated cytotoxic effects, indicating potential applications in cancer therapy.
-
Enzyme Inhibition :
- Initial findings suggest that 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride may inhibit certain enzymes linked to metabolic disorders.
Pharmacological Applications
The unique properties of this compound make it a candidate for various pharmacological applications:
- Anticancer Agents : Due to its cytotoxic effects observed in cell line studies.
- Neurological Disorders : Potential interactions with neurotransmitter systems warrant further investigation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride | C12H24ClNO | Lacks fluorine substituents; different biological activity profile |
| 1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride | C10H18ClNO | Similar backbone but without fluorination; potential for different interactions |
| 3-(Iodomethyl)-5-methylimidazo[1,2-a]pyridine derivatives | Varies | Diverse applications in medicinal chemistry; different functional groups |
The presence of fluorine atoms in 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride enhances its lipophilicity and modifies interactions with biological targets, potentially improving efficacy or selectivity compared to non-fluorinated counterparts.
Q & A
Basic: What are the recommended methods for synthesizing 1-{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride?
Methodological Answer:
Synthesis typically involves cyclization of fluorinated precursors followed by amine functionalization. Key steps include:
- Spirocycle formation : Use fluorinated ketones or esters in acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to generate the 1-oxaspiro[4.5]decane core .
- Amine introduction : Reductive amination or nucleophilic substitution on a pre-functionalized spiro intermediate (e.g., bromo or hydroxyl derivatives).
- Hydrochloride salt formation : Precipitation via HCl gas or aqueous HCl in anhydrous ether .
Optimization Note : Adjust reaction time and temperature to minimize side products like over-fluorinated byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- NMR (¹H/¹³C/¹⁹F) : Confirm spirocyclic connectivity and fluorine substitution. For example, ¹⁹F NMR should show two equivalent fluorine atoms at δ -120 to -140 ppm due to the geminal difluoro group .
- X-ray crystallography : Resolve the spirocyclic conformation and fluorine positions. SHELX programs (e.g., SHELXL) are standard for refinement .
- HPLC-MS : Ensure >95% purity (ESI-MS: [M+H]⁺ expected at m/z 264.2; adjust mobile phase for optimal resolution) .
Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
Methodological Answer:
Discrepancies often arise in bond angles or fluorine positions. For example:
- Case Study : Computational models (DFT) may predict a distorted spirocyclic ring, while XRD reveals planarity due to intramolecular H-bonding (e.g., C–H···O interactions stabilizing the 1-oxaspiro system) .
- Resolution : Refine XRD data using SHELXL . Compare experimental vs. computed dihedral angles (e.g., spiro C–O–C angle: XRD = 108.3° vs. DFT = 112.5°). Adjust force fields in computational models to match experimental data .
Table 1 : Key XRD Parameters from a Related Spiro Compound
| Parameter | Value (Å/°) |
|---|---|
| C–O bond length | 1.423 |
| C–F bond length | 1.332 |
| Spiro C–O–C angle | 108.3 |
Advanced: What strategies optimize the compound’s stability in aqueous solutions for biological assays?
Methodological Answer:
- pH Control : Maintain pH 4–6 (hydrochloride salt is stable in mildly acidic conditions). Avoid alkaline buffers to prevent amine deprotonation and hydrolysis .
- Lyophilization : Store as a lyophilized powder; reconstitute in degassed PBS with 0.01% EDTA to prevent oxidation.
- Degradation Study : Use accelerated stability testing (40°C/75% RH for 14 days). Monitor via LC-MS for hydrolyzed products (e.g., loss of fluorine or spiro ring opening) .
Advanced: How does the spirocyclic architecture influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
The spiro system enhances conformational rigidity, impacting target binding:
- Case Study : Analogues with 1-oxaspiro[4.5]decane cores show improved selectivity for CNS targets vs. linear amines due to reduced rotational freedom .
- Fluorine Role : Geminal difluoro groups increase lipophilicity (logP +0.5) and metabolic stability by blocking cytochrome P450 oxidation .
Table 2 : Comparative Bioactivity of Spiro vs. Linear Analogues
| Compound | Target IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Spiro derivative | 12.4 | 45 |
| Linear analogue | 89.7 | 18 |
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
